1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea
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Overview
Description
1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea is a complex organic compound featuring a unique structure that combines a cyclopentyl group, a fluorophenyl group, and an imidazo[2,1-b]thiazole moiety
Mechanism of Action
Target of Action
The compound “1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea” contains a thiazole ring, which is a common structural motif in many biologically active compounds
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. Thiazole-containing compounds can participate in a variety of reactions due to the presence of sulfur and nitrogen in the ring, which can act as points of reactivity . .
Biochemical Pathways
Thiazole-containing compounds can affect various biochemical pathways depending on their specific targets . Without specific information on the target of this compound, it’s difficult to predict the exact biochemical pathways it might affect.
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some thiazole-containing compounds have shown anti-inflammatory and analgesic activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step often starts with the condensation of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[2,1-b]thiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Attachment of the Cyclopentyl Group: The cyclopentyl group is typically introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under mild to moderate conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-3-((6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea
- 1-Cyclopentyl-3-((6-(4-bromophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea
- 1-Cyclopentyl-3-((6-(4-methylphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea
Uniqueness
1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents .
Properties
IUPAC Name |
1-cyclopentyl-3-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4OS/c1-12-17(10-21-18(25)22-15-4-2-3-5-15)26-19-23-16(11-24(12)19)13-6-8-14(20)9-7-13/h6-9,11,15H,2-5,10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKREQWATWSABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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